Cas no 51848-56-7 (ethyl 2-(4-benzoylphenoxy)acetate)

Ethyl 2-(4-benzoylphenoxy)acetate is a synthetic organic compound primarily used as an intermediate in pharmaceutical and agrochemical applications. Its structure features a benzophenone core linked to an ethoxycarbonylmethyl group via an ether bridge, offering versatility in further chemical modifications. The compound is valued for its stability under standard conditions and its role in facilitating the synthesis of more complex molecules, such as UV absorbers or bioactive derivatives. Its ester functionality allows for straightforward hydrolysis or transesterification, enhancing its utility in fine chemical synthesis. High purity grades are available to meet stringent research and industrial requirements.
ethyl 2-(4-benzoylphenoxy)acetate structure
51848-56-7 structure
Product Name:ethyl 2-(4-benzoylphenoxy)acetate
CAS No:51848-56-7
MF:C17H16O4
MW:284.306545257568
MDL:MFCD03699741
CID:4456695
PubChem ID:4686517
Update Time:2025-06-22

ethyl 2-(4-benzoylphenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(4-benzoylphenoxy)acetate
    • Acetic acid,(4-benzoylphenoxy)-,ethyl ester;
    • 104892
    • Acetic acid, 2-(4-benzoylphenoxy)-, ethyl ester
    • DTXSID00405571
    • DTXCID10356424
    • Ethyl2-(4-benzoylphenoxy)acetate
    • WSYBUCRCYYSRPZ-UHFFFAOYSA-N
    • 51848-56-7
    • ethyl-(4-benzoyl-phenoxy)acetate
    • MFCD03699741
    • AKOS008904607
    • SCHEMBL9064154
    • F95659
    • Acetic acid, (4-benzoylphenoxy)-, ethyl ester
    • MDL: MFCD03699741
    • Inchi: 1S/C17H16O4/c1-2-20-16(18)12-21-15-10-8-14(9-11-15)17(19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
    • InChI Key: WSYBUCRCYYSRPZ-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)COC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

Computed Properties

  • Exact Mass: 284.10500
  • Monoisotopic Mass: 284.10485899Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.60000
  • LogP: 2.85950

ethyl 2-(4-benzoylphenoxy)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019096666-5g
Ethyl 2-(4-benzoylphenoxy)acetate
51848-56-7 95%
5g
$1485.00 2023-09-01
Alichem
A019096666-10g
Ethyl 2-(4-benzoylphenoxy)acetate
51848-56-7 95%
10g
$2116.80 2023-09-01
Matrix Scientific
120545-5g
Ethyl 2-(4-benzoylphenoxy)acetate, 97%
51848-56-7 97%
5g
$1350.00 2023-09-11
Matrix Scientific
120545-10g
Ethyl 2-(4-benzoylphenoxy)acetate, 97%
51848-56-7 97%
10g
$2160.00 2023-09-11
Chemenu
CM313553-5g
Ethyl 2-(4-benzoylphenoxy)acetate
51848-56-7 95%
5g
$1262 2022-11-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737230-1g
Ethyl 2-(4-benzoylphenoxy)acetate
51848-56-7 98%
1g
¥2688.00 2024-05-10
Crysdot LLC
CD12065840-5g
Ethyl 2-(4-benzoylphenoxy)acetate
51848-56-7 95+%
5g
$1340 2024-07-24
Crysdot LLC
CD12065840-10g
Ethyl 2-(4-benzoylphenoxy)acetate
51848-56-7 95+%
10g
$2143 2024-07-24

Additional information on ethyl 2-(4-benzoylphenoxy)acetate

Ethyl 2-(4-Benzoylphenoxy)acetate (CAS No. 51848-56-7): A Comprehensive Overview

Ethyl 2-(4-benzoylphenoxy)acetate (CAS No. 51848-56-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promise in various applications, including as a potential therapeutic agent and as an intermediate in the synthesis of more complex molecules.

The chemical structure of ethyl 2-(4-benzoylphenoxy)acetate consists of a benzoylphenyl ether moiety linked to an ethyl ester group. This combination imparts specific physicochemical properties that make it suitable for a range of chemical and biological studies. The compound is typically synthesized through the esterification of 2-(4-benzoylphenoxy)acetic acid with ethanol, a process that is well-documented in the literature.

Recent research findings have highlighted the potential of ethyl 2-(4-benzoylphenoxy)acetate in the development of novel drugs. Studies have shown that this compound exhibits significant anti-inflammatory and antioxidant properties, which are crucial for addressing a variety of diseases, including neurodegenerative disorders and cardiovascular diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that ethyl 2-(4-benzoylphenoxy)acetate can effectively inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

In addition to its therapeutic potential, ethyl 2-(4-benzoylphenoxy)acetate has also been explored as an intermediate in the synthesis of more complex pharmaceuticals. Its reactivity and stability make it an attractive starting material for various chemical transformations. Researchers have utilized this compound to synthesize compounds with enhanced biological activities, such as selective inhibitors of specific enzymes and receptors. This versatility has led to its widespread use in both academic and industrial settings.

The safety profile of ethyl 2-(4-benzoylphenoxy)acetate is another important aspect to consider. While it is generally considered safe for laboratory use, proper handling and storage protocols should be followed to ensure safety. It is important to note that the compound should be stored in a cool, dry place away from sources of heat and moisture to maintain its stability and efficacy.

From an environmental perspective, the synthesis and use of ethyl 2-(4-benzoylphenoxy)acetate are subject to regulatory guidelines to minimize environmental impact. Green chemistry principles are increasingly being applied to optimize synthetic routes, reducing waste and energy consumption. This approach not only enhances the sustainability of chemical processes but also aligns with global efforts to promote environmentally friendly practices.

In conclusion, ethyl 2-(4-benzoylphenoxy)acetate (CAS No. 51848-56-7) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its promising biological activities, makes it a subject of ongoing investigation. As research continues to uncover new possibilities, this compound is likely to play an increasingly important role in the development of innovative therapeutic solutions.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD